3,5-Diacetamido-2,4-diiodobenzoic acid
Übersicht
Beschreibung
3,5-Diacetamido-2,4-diiodobenzoic acid, also known as 2-Deiodo Amidotrizoic Acid or Amidotrizoic Acid EP Impurity B, is a compound that can be obtained from 3,5-dinitrobenzoic acid . It has been used for adverse effect and biological study for quality environmental risk assessment of photolytic transformation products of iodinated X-ray contrast agent diatrizoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H10I2N2O4 . The compound has a molecular weight of 488.02 g/mol .Wissenschaftliche Forschungsanwendungen
Metabolic Behavior and Transformation
3,5-Diacetamido-2,4-diiodobenzoic acid, also known as Diatrizoate, is studied for its metabolic behavior and transformation. It undergoes partial deacetylation by liver microsomes to its derivatives. The transformation process involves deiodination steps, leading to the formation of various metabolites. Notably, the fungus Trametes versicolor can transform Diatrizoate cometabolically, suggesting potential bioremediation applications. However, the complete deiodination of this compound by microorganisms is not achieved. The transformation process results in the release of iodide and the generation of multiple extracellular metabolites, including diiodinated and monoiodinated forms of Diatrizoate (Weiss et al., 1981), (Rode & Müller, 1998).
Analytical Applications
This compound is analyzed using various chromatographic methods. Liquid chromatographic methods are developed for the analysis of Diatrizoate and its diiodo degradation products in radio-opaque injection solutions, ensuring accuracy and precision in the concentration range of 5-50 ppm. Furthermore, capillary electrophoresis is utilized for the separation and determination of Diatrizoate and its degradation products in radio-paque solutions, highlighting the method's precision and linear correlation over a specific concentration range (Farag, 1995), (Farag & Wells, 1997).
Toxicity and Physiological Effects
Studies have been conducted to evaluate the toxicity of this compound. Observations on the acute intravenous toxicity of this compound indicate low systemic toxicity in various animal species. It's noted that at lethal dose levels, death occurs due to a massive breakdown of the pulmonary circulation and subsequent right heart failure. These findings are crucial for understanding the safety profile and potential physiological impacts of this compound (Hoppe, Larsen, & Coulston, 1956).
Wirkmechanismus
Target of Action
3,5-Diacetamido-2,4-diiodobenzoic acid, also known as Diatrizoate, is primarily used as a radiopaque contrast agent . The primary targets of this compound are the body tissues that need to be visualized in radiological procedures .
Mode of Action
Diatrizoate contains iodine, which has the ability to block X-rays . When administered, it localizes or builds up in certain areas of the body, creating a high level of iodine that allows the X-rays to form an image of the area . This results in a contrast that helps doctors see any special conditions that may exist in that organ or part of the body .
Biochemical Pathways
It is known that the compound works by blocking x-rays, allowing for the visualization of structures within the body .
Pharmacokinetics
It is known that the compound is used in diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .
Result of Action
The primary result of the action of this compound is the creation of contrast in radiological images . This contrast allows for the visualization of specific structures within the body, aiding in the diagnosis of various medical conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a contrast agent may be affected by the patient’s hydration status, the specific imaging technique used, and the timing of the imaging procedure following administration of the compound .
Eigenschaften
IUPAC Name |
3,5-diacetamido-2,4-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTSOSUQGPWYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162193-52-4 | |
Record name | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-BIS(ACETYLAMINO)-2,4-DIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D91L944D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.